molecular formula C14H21ClN2O B1528891 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride CAS No. 1246172-70-2

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride

Cat. No. B1528891
CAS RN: 1246172-70-2
M. Wt: 268.78 g/mol
InChI Key: GNKGISJIQZOLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride is 1S/C14H20N2O/c15-13(10-11-6-2-1-3-7-11)14(17)16-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the search results.

Scientific Research Applications

Immunomodulatory Potential

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride and its structural analogs have been explored for their potential in immunomodulation. A study synthesized a series of 2-substituted 2-aminopropane-1,3-diols, introducing a phenyl ring to investigate their immunosuppressive activity. These compounds were evaluated for their effects on lymphocyte activity and their ability to prolong rat skin allograft survival, highlighting their potential in organ transplantation immunosuppression (Kiuchi et al., 2000).

Metabolic Insights

Understanding the metabolism and the formation of hemoglobin adducts by compounds like 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride is crucial in assessing their safety and efficacy. A study focusing on acrylamide, a structurally related compound, provided insights into its metabolism in humans, highlighting the importance of investigating metabolic pathways and potential toxicities for related compounds (Fennell et al., 2005).

Antihypertensive Applications

The exploration of 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride derivatives extends to cardiovascular applications. One study synthesized a series of compounds to evaluate their antihypertensive effects, indicating the versatility of this chemical structure in addressing different therapeutic areas (Cassidy et al., 1992).

Anticonvulsant Activity

The structural framework of 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride lends itself to modifications aimed at developing anticonvulsant drugs. A derivative demonstrated significant anticonvulsant activity in animal models, offering a promising avenue for the development of new treatments for epilepsy and related disorders (Robertson et al., 1987).

Antiprotozoal Activity

Compounds related to 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride have been investigated for their antiprotozoal properties. Research into substituted furans, sharing core structural similarities, demonstrated significant activity against Trypanosoma species, suggesting potential applications in treating diseases like trypanosomiasis (Das & Boykin, 1977).

Safety and Hazards

The compound is classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-N-cyclopentyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-13(10-11-6-2-1-3-7-11)14(17)16-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKGISJIQZOLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride

CAS RN

1246172-70-2
Record name Benzenepropanamide, α-amino-N-cyclopentyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride
Reactant of Route 5
2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.